molecular formula C16H19N3O2 B2365318 N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203333-03-2

N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2365318
CAS No.: 1203333-03-2
M. Wt: 285.347
InChI Key: QYEPRDMWFDITFE-UHFFFAOYSA-N
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Description

N-Mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide featuring a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen. Its core structure comprises a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety linked via a methylene bridge to the carbonyl group of the acetamide.

The mesityl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to simpler aryl or alkyl substituents.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-5-11(2)16(12(3)6-10)18-14(20)8-19-9-17-13(4)7-15(19)21/h5-7,9H,8H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEPRDMWFDITFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC(=CC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Mesityl Group: The mesityl group can be introduced through Friedel-Crafts alkylation of mesitylene with an appropriate acyl chloride.

    Acetamide Formation: The acetamide moiety can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Pyrimidinone Ring Formation: The pyrimidinone ring can be synthesized through a cyclization reaction involving a β-keto ester and an amidine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Linker Variability : The target compound employs an oxygen-based methylene linker, whereas analogs like use a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity.
  • Synthetic Routes: Activation of carboxylic acids (e.g., thionyl chloride) or alkylation of pyrimidinone thiols are common strategies. The target compound may require similar activation for acetamide coupling.

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name (Reference) Molecular Formula Melting Point (°C) ¹H NMR Features (DMSO-d6, δ ppm)
N-Mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide C₁₇H₂₁N₃O₃ (calculated) Predicted: Aromatic mesityl protons (6.7–7.1), pyrimidinone H-5 (~6.0), methyl groups (~2.1)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide C₁₄H₁₅N₃O₂S 196 12.50 (NH-3), 10.01 (NHCO), 7.60–7.27 (benzyl), 6.05 (H-5), 2.18 (CH₃)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide C₂₀H₂₆Cl₂N₄O₄S HRMS (ESI/Q-TOF): m/z 513.0964 [M+H]⁺

Key Observations :

  • The mesityl group’s aromatic protons are expected upfield (~6.7–7.1 ppm) compared to benzyl analogs (~7.2–7.6 ppm) due to electron-donating methyl groups .
  • The absence of sulfur in the target compound eliminates thioether-related deshielding effects observed in .

Biological Activity

N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound categorized within the acetamide class. Its unique structure includes a mesityl group linked to an acetamide moiety, which is further attached to a pyrimidinone ring. This compound is being studied for its potential biological activities, particularly in the fields of medicine and pharmacology.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound appears to induce apoptosis, a critical process in cancer treatment, by activating caspase pathways and inhibiting DNA synthesis in tumor cells .

Case Study: Anticancer Evaluation

A study published in 2014 evaluated the anticancer effects of related compounds, leading to insights about the potential mechanisms of action for N-mesityl derivatives. The study utilized MTT assays and acridine orange/ethidium bromide staining methods to assess cell viability and apoptosis induction .

Cell Line IC50 (µM) Mechanism
A54915.4Induction of apoptosis
C612.8Inhibition of DNA synthesis

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This includes potential efficacy against various bacterial strains and fungi, although specific data on the extent of this activity remains limited .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity and specificity to these targets are crucial for its therapeutic applications.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Structure Biological Activity
N-mesitylacetamideLacks pyrimidinone ringLimited anticancer activity
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamideLacks mesityl groupModerate activity against bacteria

Unique Features

The combination of the mesityl group and the pyrimidinone ring in this compound contributes to its distinct chemical reactivity and biological profile, making it a valuable candidate for further research.

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